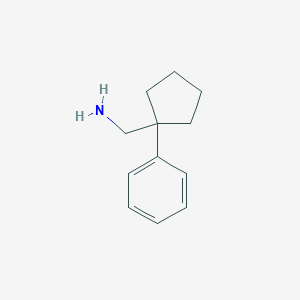

(1-Phenylcyclopentyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-phenylcyclopentyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWOFBVBNFLWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169933 | |

| Record name | Cyclopentanemethylamine, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17511-89-6 | |

| Record name | 1-Phenylcyclopentanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17511-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Phenylcyclopentyl)methanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017511896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-phenylcyclopentyl)methylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04577 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclopentanemethylamine, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-phenylcyclopentyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1-PHENYLCYCLOPENTYL)METHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03L0BL8FBI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of (1-Phenylcyclopentyl)methanamine

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of (1-Phenylcyclopentyl)methanamine, a primary amine of significant interest in medicinal chemistry and synthetic research. This document moves beyond a simple recitation of data, offering insights into the practical implications of the compound's properties, its synthesis, and its analytical characterization. The methodologies and interpretations presented herein are grounded in established chemical principles to support advanced research and development applications.

Core Chemical Identity

(1-Phenylcyclopentyl)methanamine is a substituted cycloalkylamine featuring a phenyl and a methanamine group attached to the same carbon of a cyclopentane ring. This unique structural arrangement makes it a valuable synthetic intermediate. Its identity is defined by the following key identifiers:

| Identifier | Value | Source |

| IUPAC Name | (1-Phenylcyclopentyl)methanamine | |

| Synonym | 1-(1-Phenylcyclopentyl)methanamine | [1] |

| CAS Number | 17511-89-6 | [1] |

| Molecular Formula | C₁₂H₁₇N | [1] |

| Molecular Weight | 175.27 g/mol | [1] |

| Hydrochloride CAS | 17380-61-9 |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.7!"]; C3 [label="C", pos="-0.7,-2.0!"]; C4 [label="C", pos="0.7,-2.0!"]; C5 [label="C", pos="1.2,-0.7!"]; N1 [label="NH₂", pos="2.3,1.2!"]; C6 [label="CH₂", pos="1.5,0.5!"]; // Phenyl group nodes Ph_C1 [label="C", pos="-1.5,1.0!"]; Ph_C2 [label="C", pos="-2.8,0.8!"]; Ph_C3 [label="C", pos="-3.6,1.8!"]; Ph_C4 [label="C", pos="-3.1,2.9!"]; Ph_C5 [label="C", pos="-1.8,3.1!"]; Ph_C6 [label="C", pos="-1.0,2.1!"]; // Draw edges for cyclopentane ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1; // Draw edges for substituents C1 -- C6; C6 -- N1; C1 -- Ph_C1; // Draw edges for phenyl ring with alternating bonds for style Ph_C1 -- Ph_C2; Ph_C2 -- Ph_C3 [style=dashed]; Ph_C3 -- Ph_C4; Ph_C4 -- Ph_C5 [style=dashed]; Ph_C5 -- Ph_C6; Ph_C6 -- Ph_C1 [style=dashed];

}

Physicochemical Properties

The physical properties of a compound are critical for predicting its behavior in various experimental and biological settings. These parameters influence everything from solvent selection and reaction conditions to bioavailability and membrane permeability.

| Property | Value | Implication for Researchers |

| Boiling Point | 276.4 ± 9.0 °C at 760 mmHg[1] | Suitable for high-temperature reactions; purification by vacuum distillation is recommended to prevent thermal degradation. |

| Density | 1.0 ± 0.1 g/cm³[1] | Similar to water, indicating it will not readily phase-separate by density alone in aqueous mixtures. |

| Flash Point | 115.8 ± 9.3 °C[1] | Classified as a combustible liquid. Avoid open flames and sparks during handling. |

| LogP (octanol/water) | 2.91[1] | Indicates good lipophilicity, suggesting high membrane permeability and potential for good oral absorption and blood-brain barrier penetration. |

| pKa (predicted) | ~10.3 | The basicity is typical for a primary amine. The compound will be predominantly protonated (>99%) at physiological pH (7.4), which is a key consideration for drug-receptor interactions and aqueous solubility. The pKa of the related (1-phenylcyclohexyl)methylamine is predicted to be 10.27[2]. |

| Refractive Index | 1.545[1] | Useful for rapid, non-destructive purity checks of liquid samples. |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C[1] | Very low volatility at room temperature, minimizing inhalation risks during standard laboratory handling. |

Synthesis and Chemical Reactivity

Understanding the synthesis and inherent reactivity of (1-Phenylcyclopentyl)methanamine is fundamental to its application as a synthetic intermediate.

Synthetic Pathway: Nitrile Reduction

A common and efficient method for preparing primary amines like the target compound is through the reduction of the corresponding nitrile. This transformation is typically achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).

The choice of LiAlH₄ is deliberate; it is a potent, unselective reducing agent capable of reducing the nitrile functional group without affecting the aromatic phenyl ring. The reaction is conducted in an anhydrous aprotic solvent, such as diethyl ether, to prevent the violent quenching of the hydride.

Chemical Reactivity

-

Amine Group: As a primary amine, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. It readily undergoes salt formation with acids, acylation with acid chlorides or anhydrides, and N-alkylation. This reactivity is the cornerstone of its utility in building more complex molecular scaffolds.

-

Phenyl Group: The aromatic ring is susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation). However, reaction conditions must be chosen carefully to avoid side reactions with the basic amine group. Often, the amine is protected (e.g., as an amide) before performing reactions on the phenyl ring.

The compound's relevance is underscored by research into structurally similar molecules. For instance, the N-methylated cyclohexyl analog was identified as a potent triple reuptake inhibitor for serotonin, norepinephrine, and dopamine, highlighting the therapeutic potential of this chemical class[3].

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach is standard practice. While specific experimental spectra for this exact molecule are not widely published, data can be reliably extrapolated from foundational principles and analogous structures[4].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the primary tool for structural elucidation. Expected signals include: a multiplet in the aromatic region (~7.2-7.5 ppm) for the five phenyl protons; a singlet for the two protons of the CH₂ group adjacent to the nitrogen (~2.8 ppm); a broad singlet for the two amine (NH₂) protons; and a series of multiplets for the eight protons of the cyclopentyl ring[5].

-

¹³C NMR: This technique confirms the carbon skeleton. One would expect to see signals for the quaternary carbon of the cyclopentyl ring attached to the phenyl group, the CH₂ carbon, the four distinct carbons of the cyclopentyl ring, and the four distinct carbons of the phenyl ring.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key expected absorption bands include: N-H stretching for the primary amine (two bands, ~3300-3400 cm⁻¹), aromatic and aliphatic C-H stretching (~2850-3100 cm⁻¹), and aromatic C=C stretching (~1450-1600 cm⁻¹)[4].

-

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern. The molecular ion peak ([M]⁺) would be observed at an m/z of 175. Common fragmentation pathways would likely involve the loss of the aminomethyl group or cleavage of the cyclopentane ring, providing further structural confirmation[4].

Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in drug development. A reverse-phase method is typically suitable for a compound with the polarity of (1-Phenylcyclopentyl)methanamine.

Objective: To determine the purity of a sample of (1-Phenylcyclopentyl)methanamine and quantify any impurities.

Methodology:

-

Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is chosen for its versatility and effectiveness in retaining moderately polar to nonpolar compounds.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA is used as an ion-pairing agent to improve peak shape for the basic amine.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

-

Sample Preparation: Prepare a stock solution of the compound in a 50:50 mixture of Mobile Phase A and B at a concentration of ~1 mg/mL.

-

Instrument Setup:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV at 254 nm (for the phenyl chromophore).

-

Column Temperature: 30°C.

-

-

Gradient Elution: A gradient is employed to ensure good separation of potential impurities with different polarities.

-

0-15 min: 30% B to 95% B

-

15-17 min: Hold at 95% B

-

17-18 min: 95% B to 30% B

-

18-20 min: Re-equilibrate at 30% B

-

-

Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Safety, Handling, and Storage

Due to the lack of extensive toxicological data, (1-Phenylcyclopentyl)methanamine should be handled with the care afforded to all novel chemical entities. Safety protocols should be based on data from structurally related compounds, such as N-isopropylbenzylamine, which is known to be harmful if swallowed and can cause severe skin and eye damage.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves. Gloves must be inspected before use and disposed of properly[6][7].

-

Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or dust. Prevent contact with skin and eyes[7][8]. Grounding of equipment is necessary to prevent static discharge, which could be an ignition source[8][9].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[6]. Keep away from oxidizing agents and sources of ignition.

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration[6][10].

-

Skin Contact: Immediately wash off with soap and plenty of water[6].

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes[7].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician[6][10].

-

References

-

1-(1-Phenylcyclopentyl)methanamine | CAS#:17511-89-6. (n.d.). Chemsrc. Retrieved from [Link]

-

Cyclopentyl-(1-phenylcyclopentyl)methanamine. (n.d.). PubChem. Retrieved from [Link]

-

Methenamine Hippurate USP Safety Data Sheet. (n.d.). PCCA. Retrieved from [Link]

-

(2-phenylcyclopropyl)methanamine hydrochloride Safety Data Sheet. (2025, December 18). Angene Chemical. Retrieved from [Link]

-

(1-Phenylcyclopentyl)methanamine. (n.d.). PubChem. Retrieved from [Link]

-

(1-PHENYLCYCLOHEXYL)METHYLAMINE. (2024, April 9). ChemBK. Retrieved from [Link]

-

Synthesis of (1-phenylcyclopropyl)methylamine. (n.d.). PrepChem.com. Retrieved from [Link]

-

1-phenylcyclopentanamine. (2025, May 20). ChemSynthesis. Retrieved from [Link]

-

(1-Phenylcyclopentyl)methanol. (n.d.). PubChem. Retrieved from [Link]

-

Pacher, P., & Kecskemeti, V. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. PubMed. Retrieved from [Link]

-

(1-Phenylcyclopentyl)methanamine, 95% Purity. (n.d.). CP Lab Safety. Retrieved from [Link]

-

1-Phenylcyclopentanemethanol - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. 1-(1-Phenylcyclopentyl)methanamine | CAS#:17511-89-6 | Chemsrc [chemsrc.com]

- 2. chembk.com [chembk.com]

- 3. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. pccarx.com [pccarx.com]

- 7. angenechemical.com [angenechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

(1-Phenylcyclopentyl)methanamine: A Technical Guide to its Potential Pharmacological Profile

Abstract

This technical guide provides a comprehensive analysis of the potential pharmacological effects of (1-Phenylcyclopentyl)methanamine, a compound with structural similarities to known psychoactive agents. In the absence of direct pharmacological data for this specific molecule, this document synthesizes information from structurally related compounds to build a predictive pharmacological profile. We will delve into its chemical architecture, infer potential molecular targets, and propose detailed experimental protocols to elucidate its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel central nervous system (CNS) active compounds.

Introduction: Unveiling a Potential CNS Modulator

(1-Phenylcyclopentyl)methanamine is a molecule of interest due to its structural resemblance to well-characterized psychoactive compounds, particularly phencyclidine (PCP) and its analogs.[1][2] The core structure, featuring a phenyl group and a cyclopentylamine moiety, suggests a potential for interaction with various CNS targets. The cyclopentylamine scaffold is a versatile element in medicinal chemistry, known to be present in a variety of therapeutic agents.[3] This guide will explore the hypothetical pharmacological landscape of (1-Phenylcyclopentyl)methanamine, drawing on structure-activity relationships of related molecules to predict its likely biological activity.

Chemical and Structural Analysis

The molecular structure of (1-Phenylcyclopentyl)methanamine is characterized by a cyclopentyl ring with a phenyl group and a methanamine (-CH2NH2) substituent attached to the same carbon atom.

| Property | Value |

| Molecular Formula | C12H17N |

| Molecular Weight | 175.27 g/mol |

| IUPAC Name | (1-phenylcyclopentyl)methanamine |

Table 1: Physicochemical Properties of (1-Phenylcyclopentyl)methanamine.

The presence of a primary amine and a lipophilic phenylcyclopentyl group suggests that the molecule possesses the necessary characteristics for crossing the blood-brain barrier and interacting with neuronal receptors and transporters.

Inferred Pharmacological Targets and Postulated Mechanisms of Action

Based on its structural similarity to known neuroactive compounds, two primary hypotheses for the pharmacological action of (1-Phenylcyclopentyl)methanamine can be proposed:

Hypothesis 1: NMDA Receptor Antagonism

The most compelling hypothesis is that (1-Phenylcyclopentyl)methanamine acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. This is based on its structural similarity to phencyclidine (PCP), a well-known NMDA receptor antagonist.[2] PCP and its analogs bind to a site within the NMDA receptor ion channel, blocking the influx of calcium and leading to a dissociative anesthetic and hallucinogenic state.[1][2] The phenyl and amine groups are crucial for this interaction.

Caption: Postulated mechanism of NMDA receptor antagonism.

Hypothesis 2: Monoamine Transporter Inhibition

A second plausible mechanism is the inhibition of monoamine transporters, specifically the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This hypothesis is supported by the discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a structurally related compound, as a triple reuptake inhibitor.[4] Inhibition of these transporters would lead to an increase in the synaptic concentrations of serotonin, norepinephrine, and dopamine, respectively, which could result in antidepressant and stimulant-like effects.

Caption: Postulated mechanism of monoamine transporter inhibition.

Proposed Experimental Protocols for Pharmacological Characterization

To validate the aforementioned hypotheses, a series of in vitro and in vivo experiments are proposed.

In Vitro Receptor and Transporter Binding Assays

Objective: To determine the binding affinity of (1-Phenylcyclopentyl)methanamine to the NMDA receptor and the monoamine transporters (SERT, NET, and DAT).

Methodology:

-

Membrane Preparation:

-

Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors/transporters (e.g., rat brain cortex for NMDA receptors, HEK293 cells transfected with human SERT, NET, or DAT).

-

-

Radioligand Binding Assay:

-

Incubate the membrane preparations with a specific radioligand for each target (e.g., [3H]MK-801 for the NMDA receptor, [3H]citalopram for SERT, [3H]nisoxetine for NET, and [3H]WIN 35,428 for DAT).

-

Add increasing concentrations of (1-Phenylcyclopentyl)methanamine to displace the radioligand.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the inhibition constant (Ki) from the IC50 values (concentration of the compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

-

Expected Outcome: This assay will provide quantitative data on the binding affinity of the compound for the hypothesized targets, allowing for a direct comparison of its potency at each site.

In Vitro Functional Assays

Objective: To assess the functional activity of (1-Phenylcyclopentyl)methanamine at its identified targets.

Methodology:

-

NMDA Receptor Functional Assay (Calcium Imaging):

-

Culture primary neurons or a suitable cell line expressing functional NMDA receptors.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulate the cells with an NMDA receptor agonist (e.g., NMDA and glycine) in the presence and absence of varying concentrations of (1-Phenylcyclopentyl)methanamine.

-

Measure the changes in intracellular calcium concentration using a fluorescence microscope or plate reader.

-

-

Monoamine Transporter Functional Assay (Synaptosomal Uptake):

-

Prepare synaptosomes from specific brain regions rich in the respective transporters (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

-

Incubate the synaptosomes with a radiolabeled monoamine ([3H]dopamine, [3H]serotonin, or [3H]norepinephrine) in the presence and absence of varying concentrations of (1-Phenylcyclopentyl)methanamine.

-

Terminate the uptake by rapid filtration and washing.

-

Measure the radioactivity accumulated within the synaptosomes.

-

-

Data Analysis:

-

Determine the IC50 values for the inhibition of agonist-induced calcium influx or radiolabeled monoamine uptake.

-

Expected Outcome: These functional assays will confirm whether the binding of the compound to its targets results in a functional effect (i.e., antagonism or inhibition) and will provide a measure of its functional potency.

In Vivo Behavioral Pharmacological Assays

Objective: To evaluate the behavioral effects of (1-Phenylcyclopentyl)methanamine in animal models, which can provide insights into its potential psychoactive properties.

Methodology:

-

Locomotor Activity:

-

Administer (1-Phenylcyclopentyl)methanamine to rodents (e.g., mice or rats) at various doses.

-

Place the animals in an open-field arena and record their locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system.

-

Rationale: NMDA antagonists and monoamine reuptake inhibitors can produce hyperlocomotion.

-

-

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex:

-

Measure the startle response of rodents to a loud acoustic stimulus.

-

In subsequent trials, present a weaker, non-startling prepulse just before the startling stimulus.

-

Administer (1-Phenylcyclopentyl)methanamine and assess its effect on the normal inhibition of the startle response by the prepulse.

-

Rationale: NMDA antagonists are known to disrupt PPI, a model of sensorimotor gating deficits observed in schizophrenia.

-

-

Forced Swim Test (FST):

-

Place rodents in a cylinder of water from which they cannot escape.

-

Measure the duration of immobility, which is interpreted as a measure of behavioral despair.

-

Administer (1-Phenylcyclopentyl)methanamine prior to the test.

-

Rationale: Monoamine reuptake inhibitors typically reduce immobility time in the FST, indicative of an antidepressant-like effect.

-

Expected Outcome: The behavioral assays will provide a profile of the in vivo effects of the compound, helping to correlate its in vitro activity with a potential therapeutic or psychoactive profile.

Conclusion and Future Directions

(1-Phenylcyclopentyl)methanamine represents an intriguing chemical entity with a high probability of interacting with key CNS targets. Based on robust structure-activity relationship data from related compounds, it is strongly hypothesized to act as an NMDA receptor antagonist and/or a monoamine transporter inhibitor. The experimental protocols outlined in this guide provide a clear and logical path forward to systematically investigate these possibilities. Elucidating the pharmacological profile of (1-Phenylcyclopentyl)methanamine will not only contribute to our understanding of the structure-activity relationships of psychoactive compounds but may also pave the way for the development of novel therapeutic agents for a range of neurological and psychiatric disorders.

References

-

Synthesis and Pharmacology of PCP Analogs. Erowid. [Link]

-

Pharmacokinetic and pharmacodynamic properties of some phencyclidine analogs in rats. National Institutes of Health. [Link]

-

The effects of the phencyclidine analogs BTCP and TCP on nigrostriatal dopamine neuronal activity. National Institutes of Health. [Link]

-

Phencyclidine. Wikipedia. [Link]

-

Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. National Institutes of Health. [Link]

Sources

- 1. Synthesis and Pharmacology of PCP Analogs [chemistry.mdma.ch]

- 2. Phencyclidine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of (1-Phenylcyclopentyl)methanamine Derivatives and Analogues: A Technical Guide for a New Generation of Monoamine Reuptake Inhibitors

Foreword: Unlocking the Potential of Phenylcycloalkylamines

The intricate dance of neurotransmitters in the synaptic cleft governs the very essence of our cognitive and emotional states. For decades, the modulation of monoamine systems—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—has been a cornerstone of pharmacotherapy for a spectrum of neurological and psychiatric disorders. Within this vast landscape of neuropharmacology, the phenylcycloalkylamine scaffold has emerged as a privileged structure, yielding compounds with profound effects on central nervous system (CNS) targets. This guide delves into the discovery and development of a specific, promising class within this family: (1-Phenylcyclopentyl)methanamine derivatives and their analogues.

This document is intended for researchers, medicinal chemists, and drug development professionals. It is structured not as a rigid protocol, but as a comprehensive guide that elucidates the scientific rationale behind the synthesis, optimization, and evaluation of these compounds. We will explore the nuances of their structure-activity relationships (SAR), provide detailed methodologies for their synthesis and characterization, and outline the essential in vitro and in vivo assays required to profile their pharmacological activity. Our focus is on empowering the scientific community to build upon this foundation, fostering innovation in the quest for novel therapeutics with improved efficacy and safety profiles.

The (1-Phenylcyclopentyl)methanamine Scaffold: A Gateway to Modulating Monoamine Transporters

The core structure of (1-phenylcyclopentyl)methanamine presents a unique three-dimensional arrangement of a phenyl ring and an aminomethyl group anchored to a cyclopentyl scaffold. This conformation allows for specific interactions with the binding pockets of monoamine transporters (MATs), namely the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT)[1][2][3][4]. Inhibition of these transporters increases the extracellular concentration of their respective neurotransmitters, a mechanism that underpins the therapeutic effects of many antidepressants and psychostimulants[5][6].

The allure of the (1-phenylcyclopentyl)methanamine scaffold lies in its tunability. Subtle modifications to the phenyl ring, the cyclopentyl moiety, or the aminomethyl group can dramatically alter the compound's affinity and selectivity for the different monoamine transporters. This provides a rich playground for medicinal chemists to fine-tune the pharmacological profile, aiming for compounds with a desired balance of SERT, NET, and DAT inhibition. For instance, triple reuptake inhibitors (TRIs), which block all three transporters, are being investigated as a new generation of antidepressants with the potential for a faster onset of action and broader efficacy[7].

Medicinal Chemistry and Lead Optimization: Crafting the Ideal Pharmacological Profile

The journey from a hit compound to a clinical candidate is paved with iterative cycles of design, synthesis, and testing. For (1-phenylcyclopentyl)methanamine derivatives, the following structural regions are key focal points for optimization:

-

The Phenyl Ring: Substitution on the phenyl ring can influence potency and selectivity. Electron-withdrawing or electron-donating groups at the para- and meta-positions can modulate the electronic properties of the aromatic system and its interaction with the transporter binding site.

-

The Cyclopentyl Ring: The size and conformation of the cycloalkyl ring are critical. While this guide focuses on the cyclopentyl scaffold, exploring cyclohexyl and cyclobutyl analogues can provide valuable SAR insights. For example, the cyclohexyl analogue, N-methyl-1-(1-phenylcyclohexyl)methanamine, has shown potent triple reuptake inhibitory activity[7].

-

The Aminomethyl Group: The nature of the amine (primary, secondary, or tertiary) and the length of the alkyl chain can significantly impact potency and selectivity. N-methylation is a common modification that can alter the pKa of the amine and its interactions with the transporter.

A systematic exploration of these modifications, guided by computational modeling and in vitro screening, is essential for identifying lead compounds with the desired pharmacological profile.

Synthetic Strategies: Building the (1-Phenylcyclopentyl)methanamine Core and its Derivatives

Several synthetic routes can be employed to construct the (1-phenylcyclopentyl)methanamine scaffold. The choice of a particular route will depend on the availability of starting materials, the desired scale of the synthesis, and the specific substitutions required. Below are three robust and versatile synthetic approaches.

Synthesis via Reduction of 1-Phenylcyclopentanecarbonitrile

This is a straightforward and efficient method for the preparation of the parent compound, (1-phenylcyclopentyl)methanamine.

Workflow for the Synthesis of (1-Phenylcyclopentyl)methanamine via Nitrile Reduction

Caption: A general workflow for the synthesis of (1-phenylcyclopentyl)methanamine via nitrile reduction.

Experimental Protocol: Reduction of 1-Phenylcyclopentanecarbonitrile with LiAlH₄

-

Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1-phenylcyclopentanecarbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C and quench cautiously by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Purification: Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Synthesis via Reductive Amination of 1-Phenylcyclopentanecarboxaldehyde

Reductive amination is a versatile method that allows for the introduction of various amine functionalities.

Workflow for the Synthesis of (1-Phenylcyclopentyl)methanamine via Reductive Amination

Caption: A general workflow for the synthesis of (1-phenylcyclopentyl)methanamine via reductive amination.

Experimental Protocol: Reductive Amination of 1-Phenylcyclopentanecarboxaldehyde with Ammonia and NaBH₄ [8][9][10][11]

-

Imine Formation: To a solution of 1-phenylcyclopentanecarboxaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (e.g., 7N, 5-10 eq). Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Purification: Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Synthesis via the Ritter Reaction

The Ritter reaction provides a pathway to N-substituted amides, which can then be hydrolyzed to the corresponding primary amines.[12][13][14][15]

Workflow for the Synthesis of (1-Phenylcyclopentyl)methanamine via the Ritter Reaction

Caption: A general workflow for the synthesis of (1-phenylcyclopentyl)methanamine via the Ritter reaction followed by hydrolysis.

Experimental Protocol: Ritter Reaction of 1-Phenylcyclopentanol with Acetonitrile

-

Reaction: To a stirred solution of 1-phenylcyclopentanol (1.0 eq) in acetonitrile (used as both reactant and solvent), add concentrated sulfuric acid (2-3 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Pour the reaction mixture slowly into ice-water and neutralize with a base (e.g., aqueous sodium hydroxide) to precipitate the N-(1-phenylcyclopentyl)acetamide.

-

Purification: Collect the solid by filtration, wash with water, and dry. The crude amide can be purified by recrystallization.

-

Hydrolysis: The N-(1-phenylcyclopentyl)acetamide is then hydrolyzed to (1-phenylcyclopentyl)methanamine by heating with a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Pharmacology and Mechanism of Action: Targeting the Monoamine Transporters

The primary pharmacological targets of (1-phenylcyclopentyl)methanamine derivatives are the monoamine transporters. The interaction of these compounds with SERT, NET, and DAT can be characterized through in vitro binding and uptake inhibition assays.

In Vitro Evaluation: Quantifying Transporter Affinity and Potency

Radioligand Binding Assays: These assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific transporter. The assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the transporter of interest.

Experimental Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay [16][17]

-

Membrane Preparation: Prepare a crude membrane fraction from a tissue source rich in DAT, such as rat striatum, or from cells engineered to express the human dopamine transporter (hDAT).

-

Assay Buffer: Prepare an appropriate assay buffer, typically a Tris-HCl buffer containing ions that support binding.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for DAT (e.g., [³H]WIN 35,428), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a set period to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

Uptake Inhibition Assays: These functional assays measure the ability of a compound to inhibit the transport of a radiolabeled substrate (e.g., [³H]dopamine) into cells or synaptosomes expressing the transporter. The results are typically reported as IC₅₀ values.

Table 1: Representative Pharmacological Data for a Cyclohexyl Analogue

| Compound | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) |

| N-methyl-1-(1-phenylcyclohexyl)methanamine | 169 | 85 | 21 |

Data from Shao et al., 2011[7]

This data for a closely related analogue highlights the potential for this chemical class to act as potent triple reuptake inhibitors.

Downstream Signaling Pathways

Inhibition of monoamine transporters leads to an increase in the synaptic concentration of serotonin, norepinephrine, and/or dopamine. This, in turn, modulates a cascade of downstream signaling pathways that are believed to be responsible for the therapeutic effects of these drugs.

Signaling Pathways Modulated by Monoamine Transporter Inhibition

Caption: A simplified diagram of the downstream signaling pathways affected by monoamine transporter inhibition.

In Vivo Evaluation: Assessing Therapeutic Potential in Preclinical Models

In vivo studies in animal models are crucial for evaluating the therapeutic potential and potential side effects of novel (1-phenylcyclopentyl)methanamine derivatives.

Models of Depression

Forced Swim Test (FST): The FST is a widely used behavioral assay for screening potential antidepressant drugs.[18][19][20][21][22] The test is based on the observation that animals will adopt an immobile posture after an initial period of struggling when placed in an inescapable water-filled cylinder. Antidepressant treatment typically reduces the duration of immobility.

Experimental Protocol: Forced Swim Test in Mice

-

Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25 °C) to a depth of 15 cm.

-

Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

-

Procedure: Gently place each mouse into the cylinder for a 6-minute session.

-

Scoring: The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water) is typically scored during the last 4 minutes of the 6-minute session.

-

Data Analysis: Compare the immobility time between vehicle-treated and drug-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Tail Suspension Test (TST): The TST is another commonly used behavioral despair model for assessing antidepressant activity. The immobility displayed by mice when suspended by their tails is thought to reflect a state of behavioral despair that can be reversed by antidepressant drugs.

Models of Psychostimulant Activity

Locomotor Activity: Compounds that enhance dopaminergic neurotransmission often increase spontaneous locomotor activity. This can be assessed by placing animals in an open-field arena equipped with photobeams to track their movement.

Analytical Characterization: Ensuring Purity and Structural Integrity

The purity and structural identity of all synthesized compounds must be rigorously confirmed using a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the synthesized compounds and confirming the position of any substituents.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H bond in the amine.

-

Chromatography: Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to assess the purity of the compounds.

Future Directions and Challenges

The (1-phenylcyclopentyl)methanamine scaffold holds considerable promise for the development of novel CNS-active agents. Future research in this area should focus on:

-

Expanding the SAR: A more comprehensive exploration of the chemical space around this scaffold is warranted to identify compounds with optimized potency, selectivity, and pharmacokinetic properties.

-

Elucidating Mechanisms of Action: While monoamine transporter inhibition is the primary hypothesized mechanism, further studies are needed to rule out off-target effects and to fully understand the downstream neurochemical consequences of these compounds.

-

Preclinical Development: Promising lead compounds should be advanced into more extensive preclinical evaluation, including pharmacokinetic studies, toxicology assessments, and evaluation in a broader range of behavioral models.

The path from a promising chemical scaffold to a clinically useful therapeutic is long and challenging. However, with a systematic and scientifically rigorous approach, the (1-phenylcyclopentyl)methanamine class of compounds has the potential to yield novel treatments for a range of debilitating neurological and psychiatric disorders.

References

- Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638.

- Castagné, V., et al. (2011). The mouse forced swim test. JoVE (Journal of Visualized Experiments), (59), e2249.

- Gatley, S. J., et al. (1996). [3H]WIN 35,428 binding in vivo: kinetics, distribution, and pharmacology. Journal of Neurochemistry, 67(4), 1496-1506.

- Porsolt, R. D., et al. (1977). Behavioural despair in mice: a primary screening test for antidepressants. Archives Internationales de Pharmacodynamie et de Thérapie, 229(2), 327-336.

- Rothman, R. B., et al. (2003). A new series of cocaine analogues: 4-substituted 3β-(4-chlorophenyl)tropane-2β-carboxylic acid methyl esters. Journal of Medicinal Chemistry, 46(13), 2731-2744.

- Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.

- Yankelevitch-Yahav, R., et al. (2015). The forced swim test as a model of depressive-like behavior. Journal of Visualized Experiments, (97), e52587.

- Shao, L., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1438-1441.

- Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585-640.

- Torres, G. E., et al. (2003). Plasma membrane monoamine transporters: structure, regulation and function.

- Andersen, J., et al. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Current Opinion in Structural Biology, 54, 153-162.

- Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in Pharmacological Sciences, 34(9), 489-496.

- Piacentini, M. F., et al. (2017). The monoaminergic pathways and inhibition of monoamine transporters interfere with the antidepressive-like behavior of ketamine. Frontiers in Pharmacology, 8, 861.

- Zádor, F., et al. (2020). Monoamine Transporters and their Allosteric Modulators. Current Medicinal Chemistry, 27(33), 5543-5565.

- Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045-4048.

- Krimen, L. I., & Cota, D. J. (1969). The Ritter Reaction. Organic Reactions, 17, 213-325.

- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.

- Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive Amination of Oxygen-Containing Organic Compounds. Russian Chemical Reviews, 68(1), 55-72.

- Bishop, R. (1991). The Ritter Reaction. In Comprehensive Organic Synthesis (Vol. 6, pp. 261-300). Pergamon.

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

- García Martínez, A., et al. (1999). An improved Ritter reaction for the synthesis of amides from secondary alcohols. Tetrahedron Letters, 40(48), 8529-8531.

- Saavedra, J. E., et al. (2001). A convenient one-pot reductive amination of aldehydes and ketones. Organic Letters, 3(14), 2281-2284.

-

Shao, L., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1438-1441. Available at: [Link]

- Ritter, J. J., & Kalish, J. (1964). A New Reaction of Nitriles. II. Synthesis of t-Carbinamines. Journal of the American Chemical Society, 70(12), 4048-4050.

- Bom, D., & Curran, D. P. (2003). A practical synthesis of α-amino acids by reductive amination of α-keto acids. The Journal of Organic Chemistry, 68(1), 157-162.

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Singh, S. K. (2023). Discovery and Development of Monoamine Transporter Ligands. Methods in Molecular Biology, 2595, 77-105. Available at: [Link]

-

NSW Department of Primary Industries. (n.d.). The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]

-

reposiTUm. (n.d.). Photoswitchable Monoamine Transporter Ligands. Retrieved from [Link]

- Sitte, H. H., & Freissmuth, M. (2015). Monoamine transporters in the brain. Current Opinion in Neurobiology, 31, 153-159.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repositum.tuwien.at [repositum.tuwien.at]

- 4. Discovery and Development of Monoamine Transporter Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of Monoamine Transporters: Role of Transporter Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The monoaminergic pathways and inhibition of monoamine transporters interfere with the antidepressive-like behavior of ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. scielo.org.mx [scielo.org.mx]

- 11. ias.ac.in [ias.ac.in]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Ritter reaction - Wikipedia [en.wikipedia.org]

- 14. Ritter Reaction [organic-chemistry.org]

- 15. glaserr.missouri.edu [glaserr.missouri.edu]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 20. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 21. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 22. animal.research.wvu.edu [animal.research.wvu.edu]

CAS number 17511-89-6 properties and safety data.

An In-Depth Technical Guide to (1-Phenylcyclopentyl)methanamine (CAS No. 17511-89-6)

Introduction

(1-Phenylcyclopentyl)methanamine, identified by CAS number 17511-89-6, is a primary aliphatic amine that serves as a versatile and crucial intermediate in organic synthesis.[1] Its molecular architecture, featuring a cyclopentyl ring attached to a phenyl group via a methanamine bridge, makes it a valuable building block in medicinal chemistry and materials science.[2] This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, key applications, and essential safety and handling protocols, tailored for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

(1-Phenylcyclopentyl)methanamine is characterized by the molecular formula C₁₂H₁₇N.[3] It is often supplied in its hydrochloride salt form (C₁₂H₁₈ClN, Molecular Weight: 211.74 g/mol ) to improve aqueous solubility for biological research.[2][4] The core compound's properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 17511-89-6 | [3] |

| IUPAC Name | (1-phenylcyclopentyl)methanamine | |

| Molecular Formula | C₁₂H₁₇N | [3] |

| Molecular Weight | 175.27 g/mol | [3][5] |

| Appearance | Liquid or white to off-white powder | [6] |

| Boiling Point | 276.4 ± 9.0 °C at 760 mmHg; 129-130 °C at 7 Torr | [3][5] |

| Density | ~1.0 g/cm³ | [3][5] |

| Flash Point | 115.8 ± 9.3 °C | [3] |

| pKa | 10.27 ± 0.29 (Predicted) | [5] |

| LogP | 2.91 | [3] |

| Refractive Index | 1.545 | [3] |

| Storage Temperature | 2-8°C or -20°C, protected from light | [5] |

Synthesis and Chemical Reactivity

The synthesis of (1-Phenylcyclopentyl)methanamine is well-documented, with primary routes involving organometallic reagents. The choice of method often depends on the desired scale, purity, and available laboratory equipment.

Synthesis via Grignard Reagent

A common and robust pathway involves the creation of a ketone intermediate, which is then converted to the target amine. This multi-step process offers high purity.[2]

Experimental Protocol:

-

Grignard Reagent Formation: React bromocyclopentane with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to form cyclopentylmagnesium bromide.

-

Ketone Synthesis: Add benzonitrile to the freshly prepared Grignard reagent. The reaction mixture is typically stirred at room temperature and then refluxed to ensure complete reaction.

-

Hydrolysis and Work-up: Carefully quench the reaction with an aqueous acid solution (e.g., HCl). This hydrolyzes the intermediate imine to form cyclopentyl phenyl ketone.

-

Purification: Extract the ketone with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude ketone can be purified further by distillation or chromatography.

-

Reductive Amination: Convert the purified cyclopentyl phenyl ketone to (1-Phenylcyclopentyl)methanamine using a standard reductive amination protocol, for example, by reacting it with ammonia in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation.

Caption: Synthesis workflow via Grignard reagent.

Chemical Reactivity

(1-Phenylcyclopentyl)methanamine, as a primary amine, participates in a variety of chemical reactions:

-

Oxidation: Strong oxidizing agents can convert the methanamine group to corresponding ketones or carboxylic acids.[2]

-

Reduction: While the amine is already in a reduced state, forcing conditions with powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially alter other parts of the molecule, though this is less common.[2]

-

Substitution: The amine group can act as a nucleophile and participate in substitution reactions to form more complex derivatives.[2]

Applications in Research and Development

This compound is a key building block in multiple sectors, primarily due to its unique structural combination of phenyl and cyclopentyl groups.

-

Pharmaceutical Synthesis: It is a critical intermediate in the development of pharmaceuticals, including potential antidepressants and cognitive enhancers.[2] Its structure is of significant interest for probing structure-activity relationships in medicinal chemistry.

-

Racemase Inhibitor: The hydrochloride salt form is noted for its use as a racemase inhibitor and is found in medications like tiagabine, which is used to treat epilepsy.[4]

-

Chemical Synthesis: It is used to synthesize other chemicals such as L-lysine and metformin hydrochloride.[4][7]

-

Materials Science: The compound is used in the production of dyes and as a glycoprotein stabilizer and plasticizer in the manufacturing of plastics.[2][4]

Caption: Emergency response protocol for exposure.

Conclusion

(1-Phenylcyclopentyl)methanamine (CAS 17511-89-6) is a high-value chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its synthesis is achievable through established organometallic routes, and its reactivity is characteristic of a primary amine. The compound's notable biological activities, particularly as a precursor to antiepileptic drugs, underscore its importance. However, its acute toxicity necessitates strict adherence to safety and handling protocols to mitigate risks for researchers and development professionals.

References

-

Chemsrc. (2025). 1-(1-Phenylcyclopentyl)methanamine | CAS#:17511-89-6. Retrieved from [Link]

-

Kuujia.com. (n.d.). 17511-89-6((1-Phenylcyclopentyl)methanamine). Retrieved from [Link]

-

Chemical Toxicity Database. (n.d.). RTECS NUMBER-GY4650000. Retrieved from [Link]

-

LookChem. (n.d.). (1-PHENYLCYCLOPENTYL)METHYLAMINE, CasNo.17511-89-6. Retrieved from [Link]

-

960 Chemical Network. (n.d.). CAS No.935-42-2 | (1-Phenylcyclopropyl)methanamine. Retrieved from [Link]

-

RCSB PDB. (2005). 007 Ligand Summary Page. Retrieved from [Link]

-

Molbase. (n.d.). 1-Phenyl-1-cyanocyclopentane - CAS No. 77-57-6. Retrieved from [Link]

-

ScienceDirect. (2018). RIFM fragrance ingredient safety assessment, tricyclodecenyl propionate, CAS Registry Number 17511-60-3. Retrieved from [Link]

Sources

- 1. Buy calone (EVT-293234) | 28940-11-6 [evitachem.com]

- 2. Cyclopentyl(phenyl)methanamine|CAS 23459-36-1 [benchchem.com]

- 3. 1-(1-Phenylcyclopentyl)methanamine | CAS#:17511-89-6 | Chemsrc [chemsrc.com]

- 4. C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride | 17511-89-6 | SAA51189 [biosynth.com]

- 5. (1-PHENYLCYCLOPENTYL)METHYLAMINE CAS#: 17511-89-6 [m.chemicalbook.com]

- 6. (1-PHENYLCYCLOPENTYL)METHYLAMINE, CasNo.17511-89-6 TP Peptide Co., Ltd China (Mainland) [tuobaomaoyi.lookchem.com]

- 7. CAS 17511-89-6: 1-Fenilciclopentanometanamina | CymitQuimica [cymitquimica.com]

A Senior Application Scientist's Guide to the Biological Activity of Novel Cyclohexylarylamine Compounds

Introduction: A Scaffold of Therapeutic Promise

In the landscape of modern drug discovery, the identification of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient lead generation. The cyclohexylarylamine moiety, a structure characterized by a cyclohexyl ring and an aryl group attached to a central amine, represents one such promising scaffold.[1] These compounds are of significant interest due to their structural simplicity, synthetic accessibility, and, most importantly, their diverse range of biological activities.[2][3] Historically rooted in compounds like phencyclidine (PCP) and ketamine, which are known for their effects on the central nervous system, novel derivatives have expanded into numerous therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][2]

This guide provides a technical deep-dive into the biological activities of novel cyclohexylarylamine compounds. Moving beyond a simple catalog of effects, we will explore the underlying mechanisms of action, detail the critical experimental methodologies used for their evaluation, and explain the scientific rationale behind these choices, offering a field-proven perspective for researchers and drug development professionals.

Core Mechanisms of Action: How They Work

The therapeutic versatility of cyclohexylarylamine derivatives stems from their ability to interact with a variety of biological targets. The specific nature of the aryl group, the substitutions on the cyclohexyl ring, and the characteristics of the amine substituent all contribute to target specificity and potency.

Receptor Modulation: The CNS and Beyond

A primary mechanism of action for many arylcyclohexylamines is the modulation of neurotransmitter receptors.[1]

-

NMDA Receptor Antagonism : A well-established mechanism is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1] By binding to an allosteric site within the receptor's ion channel (often referred to as the PCP binding site), these compounds can block the influx of calcium ions.[1] This action is central to their anesthetic and dissociative effects but is also being explored for therapeutic potential in neurodegenerative diseases where excitotoxicity plays a role.[4]

-

Opioid Receptor Interaction : Certain derivatives have been designed as potent modulators of opioid receptors. For instance, naltrexone-derived 3-[3-(phenalkylamino)cyclohexyl]phenol analogs act as µ-opioid receptor (MOR) antagonists.[5] This highlights the scaffold's plasticity, allowing for the development of compounds with potential applications in pain management or addiction therapy.

Enzyme Inhibition

Beyond receptor binding, cyclohexylarylamine derivatives can be engineered to inhibit key enzymes involved in disease pathology.

-

Tubulin Polymerization Inhibition : In oncology, a critical target is the microtubule skeleton, which is essential for cell division.[6] Novel 2-phenylacrylonitrile derivatives, which incorporate a cyclohexylarylamine-like structure, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[6]

-

Cyclooxygenase (COX) Inhibition : The anti-inflammatory potential of these compounds can be linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[7][8]

Below is a diagram illustrating the general workflow for identifying and validating the biological activity of these novel compounds.

Caption: High-level workflow for novel cyclohexylarylamine drug discovery.

Therapeutic Applications & Biological Activities

The structural diversity of cyclohexylarylamine compounds has led to their investigation across multiple disease areas.

Anticancer Activity

Many novel derivatives exhibit potent antiproliferative activity against various cancer cell lines.[6][9] The strategy often involves designing molecules that are selectively toxic to cancer cells while sparing normal cells.[10] Compound 1g2a , a 2-phenylacrylonitrile derivative, demonstrated powerful and selective inhibitory activity against human colon cancer (HCT116) and liver cancer (BEL-7402) cells.[6] The mechanism was confirmed to be G2/M phase cell cycle arrest and inhibition of tubulin polymerization.[6]

| Compound ID | Cancer Cell Line | IC₅₀ Value | Reference |

| 1g2a | HCT116 (Colon) | 5.9 nM | [6] |

| 1g2a | BEL-7402 (Liver) | 7.8 nM | [6] |

| Compound 47 | PC-3 (Prostate) | 20 µM | [10] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[3] Cyclohexylarylamine derivatives have shown promise in this area, with activity reported against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][11] The lipophilic nature of the cyclohexyl group can facilitate membrane disruption, a common mechanism for antimicrobial agents. Studies have shown that certain derivatives are particularly active against Staphylococcus aureus, Vibrio cholerae, and Salmonella typhi.[2]

| Compound Class | Target Organism | MIC Value | Reference |

| Purpurin Derivative | Staphylococcus aureus ATCC 6538 | 62.5 µg/ml | [12] |

| Cyclohexenone Derivative | Methicillin-resistant S. aureus (MRSA) | Comparable to tetracycline | [13] |

Neuroprotective Effects

Given their ability to modulate NMDA receptors, cyclohexylarylamines are prime candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[4] The core pathology of these diseases involves protein aggregation, oxidative stress, and neuroinflammation.[14][15] Novel compounds are being designed to activate protective intracellular mechanisms, such as the synthesis of heat shock proteins, which help shield neuronal tissue from toxic amyloid structures.[16] This represents a shift from purely symptomatic treatment to potentially disease-modifying therapies.

The diagram below illustrates a simplified mechanism of NMDA receptor antagonism.

Caption: Cyclohexylarylamine compound blocking the NMDA receptor ion channel.

Cardiovascular Applications

Derivatives related to the anti-anginal drug perhexiline have been synthesized and screened for cardiovascular activity.[17] These compounds were investigated for alpha-adrenolytic activity, their ability to increase coronary blood flow, and calcium antagonism.[17] This research led to the selection of N,2-dicyclohexyl-2-phenethylamine for clinical trials, demonstrating lower toxicity and higher potency than the parent compound.[17]

Methodologies for Biological Evaluation

To rigorously assess the biological activity of novel cyclohexylarylamine compounds, a tiered approach of in vitro and in vivo assays is essential. The choice of assay is dictated by the putative mechanism and desired therapeutic application.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

-

Rationale : The MTT assay is a foundational colorimetric assay for assessing cell metabolic activity. It serves as a primary screen for anticancer activity by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in viable cells.[6] A decrease in metabolic activity is interpreted as a reduction in cell viability or proliferation.

-

Step-by-Step Methodology :

-

Cell Seeding : Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment : Prepare serial dilutions of the test cyclohexylarylamine compounds in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation : Incubate the plates for 48-72 hours. The duration is critical to allow the compound to exert its antiproliferative effects.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan.

-

Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Rationale : This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12] It provides a quantitative measure of the compound's potency against a specific microorganism.

-

Step-by-Step Methodology :

-

Inoculum Preparation : Grow the bacterial strain (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to the log phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Compound Dilution : In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth.

-

Inoculation : Add the standardized bacterial inoculum to each well, resulting in a final concentration of about 5 x 10⁵ CFU/mL.

-

Controls : Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., ampicillin) should be used as a reference standard.[11]

-

Incubation : Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination : The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

-

The workflow for a typical MTT assay is visualized below.

Caption: Step-by-step experimental workflow for an MTT cytotoxicity assay.

Conclusion and Future Perspectives

The cyclohexylarylamine scaffold is a testament to the power of medicinal chemistry in leveraging simple molecular frameworks to address complex biological problems. From their origins as CNS-active agents, these compounds have evolved into a diverse class of molecules with demonstrated anticancer, antimicrobial, neuroprotective, and cardiovascular activities.[2][9][16][17] The future of this field lies in the rational design of next-generation derivatives with enhanced target selectivity and improved safety profiles. The integration of computational methods, such as in silico docking and ADMET prediction, with high-throughput synthesis and screening will undoubtedly accelerate the discovery of novel cyclohexylarylamine-based therapeutics.[5] As our understanding of disease biology deepens, this versatile scaffold is poised to deliver new and effective treatments for some of the most challenging medical conditions.

References

- Gour-Salin, B., et al. (1983). Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline. Journal of Medicinal Chemistry.

- Ferreira, M., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects.

- Request PDF. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives.

- Pintori, E., et al. (2022). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. Archiv der Pharmazie.

- Klimko, P. G., et al. (2000). Synthesis and biological activity of a novel 11a-homo (cyclohexyl) prostaglandin. Journal of Medicinal Chemistry.

- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2023). PubMed Central.

- Therapeutic Potential of Natural Compounds in Neurodegenerative Diseases: Insights

- Makhathini, S. S., & Hoppe, H. C. (2023). Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents. Pharmaceuticals.

- Antitumor efficacy of compound 10 (25 mg kg À1 )a nd... (n.d.).

- Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. (2021). Technology Networks.

- CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. (n.d.).

- Walker, M. C., & Gierse, J. K. (2010).

- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.).

- Wang, Y., et al. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PubMed Central.

- Impact of Natural Compounds on Neurodegenerative Disorders: From Preclinical to Pharmacotherapeutics. (2020). MDPI.

- Basak, A., & Vedejs, E. (2004). Synthesis and anticancer activity studies of cyclopamine derivatives. Journal of the American Chemical Society.

- Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules.

- Request PDF. (n.d.). Mechanochemical synthesis of cyclohexenones and indazoles as potential antimicrobial agents.

- Antibacterial Activity of Synthesized Derivatives of Purpurin Containing Cy?lopropane and Cyclobutane Fragment. (2020).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Chemists Synthesize Compounds To Treat Neurodegenerative Diseases | Technology Networks [technologynetworks.com]

- 17. Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the synthesis of (1-Phenylcyclopentyl)methanamine in a lab setting

Application Notes & Protocols

Topic: Laboratory-Scale Synthesis of (1-Phenylcyclopentyl)methanamine

Abstract

This document provides a comprehensive, two-part protocol for the laboratory synthesis of (1-Phenylcyclopentyl)methanamine, a primary amine with applications as a building block in pharmaceutical and chemical research. The synthesis commences with the formation of the nitrile intermediate, 1-phenylcyclopentanecarbonitrile, through a phase-transfer catalyzed alkylation of phenylacetonitrile with 1,4-dibromobutane. The subsequent and critical step is the reduction of the nitrile functional group to the primary amine using lithium aluminum hydride (LiAlH₄), a potent reducing agent. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, critical safety protocols, and methods for product characterization.

Introduction and Synthetic Strategy

(1-Phenylcyclopentyl)methanamine is a valuable scaffold in medicinal chemistry, analogous to structures found in compounds with neurological activity.[1][2] Its synthesis requires a robust and scalable method. The strategy detailed herein involves a two-step sequence that is well-established in organic synthesis.

-

Step 1: Synthesis of 1-Phenylcyclopentanecarbonitrile. This step constructs the core carbon skeleton. Phenylacetonitrile, which possesses an acidic α-hydrogen, is deprotonated to form a nucleophilic carbanion. This carbanion then undergoes a cyclization reaction with 1,4-dibromobutane to form the five-membered ring.[3][4]

-

Step 2: Reduction of the Nitrile to a Primary Amine. The nitrile group of the intermediate is a versatile functional handle that can be efficiently reduced to a primary amine.[5] This protocol employs lithium aluminum hydride (LiAlH₄), a powerful hydride donor, for this transformation.[6][7][8][9][10][11] The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic carbon of the nitrile.[6][7][8]

The overall synthetic pathway is illustrated below.

Caption: Mechanism of nitrile reduction using LiAlH₄.

CRITICAL SAFETY PROTOCOL: Handling Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is an extremely reactive and dangerous substance. Strict adherence to safety protocols is mandatory.

-

Reactivity: LiAlH₄ reacts violently with water, alcohols, and other protic sources, releasing flammable hydrogen gas. [12][13][14]It can ignite spontaneously in moist air or due to friction. [12][14]* Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, safety glasses or a face shield, and impervious gloves. [12][13]* Handling Environment: All manipulations involving solid LiAlH₄ should be performed under an inert atmosphere (e.g., nitrogen or argon) in a fume hood or glove box. [12]Ensure the work area is free of ignition sources. [12][15]* Emergency Preparedness: A Class D fire extinguisher (for combustible metals) or a container of dry sand must be immediately accessible. [12][14][15]DO NOT USE WATER, CO₂, or halogenated extinguishers. [12][14]* Quenching: The quenching process is highly exothermic and must be done slowly and with extreme caution in an ice bath.

Experimental Protocol

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| 1-Phenylcyclopentanecarbonitrile | C₁₂H₁₃N | 171.24 | 8.56 g | 0.05 | From Part A |

| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 | 3.8 g | 0.10 | 2 equivalents |